5-Fluor-2-Hydroxybenzaldehyd

Übersicht

Beschreibung

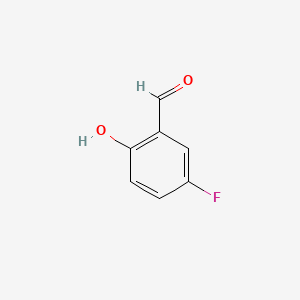

5-Fluoro-2-hydroxybenzaldehyde (5-F2HBA) is a synthetic compound with a wide range of applications in scientific research. It is a monofluorinated aldehyde, which is a type of compound with a carbon-oxygen double bond and a single fluorine atom attached to the carbon. 5-F2HBA is used in various scientific fields, including in vivo and in vitro studies, due to its unique properties and potential for various applications.

Wissenschaftliche Forschungsanwendungen

Synthese von Mangan(III)-Komplexen

5-Fluor-2-Hydroxybenzaldehyd: wird bei der Synthese von Mangan(III)-Komplexen verwendet. Diese Komplexe sind aufgrund ihrer magnetischen Eigenschaften und potenziellen Anwendungen in der molekularen Elektronik von Interesse .

Herstellung von enantiomerenreinen Chromanen

Diese Verbindung dient als Vorläufer bei der Herstellung von enantiomerenreinen 4-Amino-6-Fluor-3-(Hydroxymethyl)chromanen. Diese Chromane sind in der pharmazeutischen Chemie aufgrund ihrer potenziellen biologischen Aktivität von Bedeutung .

Entwicklung fluorierter Schiffbasen

Forscher verwenden This compound, um verschiedene fluorierte Schiffbasen zu entwickeln. Diese Verbindungen werden hinsichtlich ihrer Anwendungen in organischen Leuchtdioden (OLEDs) und als Liganden in der Koordinationschemie untersucht .

Baustein für die organische Synthese

Als fluorierter Arylbaustein wird er in verschiedenen organischen Synthesen eingesetzt. Seine Einarbeitung in größere Moleküle kann wünschenswerte Eigenschaften wie erhöhte Stabilität und Reaktivität verleihen .

Forschung an biologischem Material

In der Forschung der Lebenswissenschaften wird This compound als biochemisches Reagenz verwendet. Es ist an Studien beteiligt, die sich mit biologischen Materialien oder organischen Verbindungen befassen .

Synthese heterocyclischer Verbindungen

Die Verbindung spielt eine entscheidende Rolle bei der Synthese heterocyclischer Verbindungen, die aufgrund ihrer komplexen und vielfältigen biologischen Aktivitäten einen Kernbestandteil vieler Pharmazeutika und Agrochemikalien darstellen .

Wirkmechanismus

Target of Action

5-Fluoro-2-hydroxybenzaldehyde, also known as 5-fluorosalicylaldehyde , is an organic chemical compoundIt has been used to synthesize various compounds such as manganese (iii) complex , which suggests that it may interact with metal ions or other molecular targets in biological systems.

Mode of Action

It’s known that the compound can be used to synthesize various other compounds, indicating that it likely undergoes reactions involving its aldehyde and hydroxyl functional groups

Biochemical Pathways

Given its chemical structure and reactivity, it may be involved in various organic reactions such as nucleophilic substitution or oxidation .

Pharmacokinetics

Factors such as its molecular weight (14011 g/mol) and calculated logP (1.7) could influence its bioavailability and pharmacokinetics.

Result of Action

As a biochemical reagent, it’s primarily used for the synthesis of other compounds . The effects of these synthesized compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 5-Fluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, its physical properties such as melting point (82-85 °C) and boiling point (56 °C at 1mmHg) suggest that temperature could affect its state and reactivity. Additionally, its solubility in different solvents could influence its distribution and availability in biological systems.

Biochemische Analyse

Biochemical Properties

5-Fluoro-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways . Additionally, 5-Fluoro-2-hydroxybenzaldehyde can act as a ligand, binding to metal ions and forming coordination complexes that are essential in enzymatic reactions .

Cellular Effects

5-Fluoro-2-hydroxybenzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This compound also impacts gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, 5-Fluoro-2-hydroxybenzaldehyde can affect cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-hydroxybenzaldehyde exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation . The compound’s ability to form Schiff bases with amines allows it to modify the structure and function of proteins and other biomolecules . Additionally, 5-Fluoro-2-hydroxybenzaldehyde can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-hydroxybenzaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 5-Fluoro-2-hydroxybenzaldehyde can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-hydroxybenzaldehyde vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 5-Fluoro-2-hydroxybenzaldehyde can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

5-Fluoro-2-hydroxybenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and cytochrome P450 oxidases, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Transport and Distribution

Within cells and tissues, 5-Fluoro-2-hydroxybenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

5-Fluoro-2-hydroxybenzaldehyde exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular distribution .

Eigenschaften

IUPAC Name |

5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUBQNUDZOGOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371994 | |

| Record name | 5-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347-54-6 | |

| Record name | 5-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antiproliferative activity of Schiff bases derived from 5-Fluoro-2-hydroxybenzaldehyde?

A1: Research indicates that Schiff bases synthesized from 5-Fluoro-2-hydroxybenzaldehyde demonstrate antiproliferative activity against various cancer cell lines. Specifically, a study investigated four Schiff bases, with one derived from the reaction of 5-Fluoro-2-hydroxybenzaldehyde and dehydroabietylamine. While all four compounds showed activity, the Schiff base incorporating the nitro group (2-hydroxy-5-nitrobenzaldehyde) exhibited the most potent effects. []

Q2: Are there efficient synthetic methods for producing 5-Fluoro-2-hydroxybenzaldehyde and its derivatives?

A2: Yes, research highlights an effective method for synthesizing 5-Fluoro-2-hydroxybenzaldehyde. The study describes the formylation of the corresponding phenol (in this case, 4-Fluorophenol) using hexamethylenetetramine in a strong acid environment, such as 75% polyphosphoric acid. This method demonstrated superior yields compared to the traditional Duff reaction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2-Bromophenoxy)methyl]phenyl]-(1-piperidinyl)methanone](/img/structure/B1225413.png)

![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)

![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)

![[4-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1225420.png)

![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone](/img/structure/B1225425.png)

![5-bromo-N-[(4-tert-butylcyclohexylidene)amino]-2-furancarboxamide](/img/structure/B1225428.png)

![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1225431.png)

![N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide](/img/structure/B1225433.png)

![1-[4-[(2-Hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]-2-(2-methyl-4-thiazolyl)ethanone](/img/structure/B1225437.png)

![2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)